molecular formula C12H18BrIS B2550227 2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) CAS No. 1085181-82-3

2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip)

Cat. No.: B2550227
CAS No.: 1085181-82-3
M. Wt: 401.14
InChI Key: WYOLKTBMZYMZBF-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) is a useful research compound. Its molecular formula is C12H18BrIS and its molecular weight is 401.14. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

  • Electron-Transport Materials : 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI), which is synthesized using a similar bromo-substituted thiophene, has been used in creating electron-transport materials for n-channel organic field-effect transistors (Zhang et al., 2013).

  • Polymer Synthesis : Bromo-substituted bithiophene derivatives, similar in structure to 2-Bromo-5-iodo-3-n-octylthiophene, have been utilized in the synthesis of octithiophenes, which show significant filmability and solvatochromism, properties common in polythiophenes (Mucci et al., 2006).

  • Conducting Polymers : Compounds like 2-Bromo-5-iodo-3-n-octylthiophene are involved in the solid-state synthesis of conducting polymers such as polythiophenes (Meng et al., 2003).

Photophysics and Photochemistry

  • Photochemical Properties : Halogen-substituted dibenzothiophene oxides, which share structural similarities with 2-Bromo-5-iodo-3-n-octylthiophene, have been studied for their unique photochemical and photophysical properties, especially concerning intersystem crossing and photolysis (Nag & Jenks, 2004).

  • Photoinduced Reactions : Studies have been conducted on the photoinduced substitution reactions in halothiophenes, which are crucial for understanding the photophysical behavior of such compounds (D’Auria et al., 2000).

Electroluminescence and Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Bromo-bridged complexes, which can be synthesized from bromo-substituted thiophenes, have been used in OLEDs with high external quantum efficiencies (Mauro et al., 2012).

  • Polymer Synthesis for Electronics : The synthesis of conjugated copolymers incorporating bromo-substituted thiophenes has implications in the field of electronics, particularly in developing materials with specific electronic properties (Wu et al., 2009).

Safety and Hazards

The compound should be stored under inert gas and at a temperature below 0°C. It is sensitive to light, air, and heat . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

2-bromo-5-iodo-3-octylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrIS/c1-2-3-4-5-6-7-8-10-9-11(14)15-12(10)13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLKTBMZYMZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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